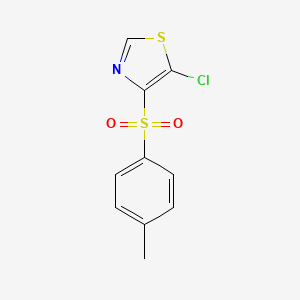

4-Tosyl-5-chloro-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S2/c1-7-2-4-8(5-3-7)16(13,14)10-9(11)15-6-12-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRPKIPWXITHEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 4 Tosyl 5 Chloro 1,3 Thiazole

Nucleophilic Substitution Reactions at the Thiazole (B1198619) Ring

The primary mode of reactivity for 4-Tosyl-5-chloro-1,3-thiazole and its analogs involves nucleophilic substitution. The positions most susceptible to nucleophilic attack are the carbon atoms of the thiazole ring, with the direction and outcome of the reaction being highly dependent on the nature of the attacking nucleophile and the specific substituents on the ring.

The electron-deficient nature of the thiazole ring in this compound facilitates reactions with a variety of nitrogen, oxygen, and sulfur nucleophiles. The regiochemistry of these reactions is a critical aspect, with substitution occurring preferentially at the most electrophilic centers. The C2 and C5 positions of the thiazole ring are generally the most susceptible to nucleophilic attack. In the case of this compound, the presence of a good leaving group (chloride) at C5 makes this position the primary site for substitution.

Research on related substituted chlorothiazoles has shown that the direction of nucleophilic attack is highly dependent on the nucleophile's nature. For instance, studies on 2-halogeno-X-thiazoles with the benzenethiolate (B8638828) ion (an S-nucleophile) have been kinetically investigated, revealing that the thiazole system is very sensitive to the electronic effects of its substituents rsc.org. While the C2 position is generally electron-deficient in thiazoles, the labile chlorine atom at C5 in the title compound directs the substitution to that position.

The general reactivity order for nucleophilic substitution on halogenated thiazoles often sees soft nucleophiles like thiolates (S-nucleophiles) reacting readily, followed by amines (N-nucleophiles) and then alkoxides (O-nucleophiles). The specific reaction conditions, such as solvent and temperature, also play a crucial role in determining the reaction's success and regioselectivity.

The chlorine atom at the C5 position of this compound is particularly labile and serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This high reactivity is a direct consequence of the stabilization of the Meisenheimer-like intermediate by the adjacent electron-withdrawing tosyl group and the inherent electronic properties of the thiazole ring.

Derivatives of 4-tosyl-1,3-thiazole containing a chlorine atom at the C5 position have been utilized in the synthesis of various bifunctionally substituted thiazoles researchgate.net. The lability of this chlorine atom allows for its displacement by a wide range of nucleophiles. For example, reactions with various amines (N-nucleophiles) lead to the formation of 5-amino-4-tosyl-1,3-thiazole derivatives. Similarly, reaction with thiolates (S-nucleophiles) yields 5-thioether-substituted thiazoles, and alkoxides or phenoxides (O-nucleophiles) produce the corresponding 5-ether derivatives.

The table below summarizes the expected substitution products from the reaction of this compound with representative nucleophiles.

| Nucleophile (Nu-H) | Nucleophile Type | Product |

| Ammonia (NH₃) | N-Nucleophile | 5-Amino-4-tosyl-1,3-thiazole |

| Piperidine (C₅H₁₀NH) | N-Nucleophile | 5-(Piperidin-1-yl)-4-tosyl-1,3-thiazole |

| Sodium Methoxide (NaOCH₃) | O-Nucleophile | 5-Methoxy-4-tosyl-1,3-thiazole |

| Sodium Thiophenoxide (NaSPh) | S-Nucleophile | 5-(Phenylthio)-4-tosyl-1,3-thiazole |

This table is illustrative of the expected reactivity based on the known chemistry of 5-chlorothiazole (B1590928) derivatives.

The tosyl group is generally considered a good leaving group in aliphatic nucleophilic substitution. However, its displacement from an aromatic ring, such as the C4 position of a thiazole, is less common and significantly more challenging than the displacement of a halide from the C5 position. The carbon-sulfur bond of the sulfonyl group to the thiazole ring is strong, and the C4 position is less activated towards nucleophilic attack compared to the C5 position in this specific molecule.

While direct nucleophilic displacement of the C4-tosyl group is not a typical reaction pathway for this compound, elimination of a sulfonyl group from a thiazole precursor has been observed under certain synthetic conditions. For example, the rhodium(II)-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters leads to the formation of thiazoles via elimination of the sulfonyl group organic-chemistry.org. This indicates that the C-SO₂ bond can be cleaved, although it typically requires specific reagents or reaction conditions that facilitate a different mechanism than direct SNAr. In the context of this compound, nucleophilic attack will overwhelmingly favor the displacement of the chloride at C5.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom (usually hydrogen) on an aromatic ring. The feasibility of these reactions is highly dependent on the electron density of the aromatic ring. Rings with electron-donating groups are "activated" and react readily, while rings with electron-withdrawing groups are "deactivated" and react slowly or not at all.

The thiazole ring itself is considered an electron-deficient aromatic system wikipedia.orgpharmaguideline.com. The presence of the strongly deactivating tosyl group at C4 and the chloro group at C5 further reduces the electron density of the ring, making it highly resistant to electrophilic attack. Standard electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions require potent electrophiles and often harsh conditions even for moderately deactivated rings libretexts.orgmasterorganicchemistry.comlibretexts.org.

Therefore, this compound is expected to be extremely unreactive towards electrophilic aromatic substitution. The vacant C2 position is the most likely site for any potential electrophilic attack, as it is the least deactivated position electronically. However, forcing conditions would be required, which would likely lead to degradation of the molecule rather than clean substitution.

Derivatization via Functional Group Interconversions

While the core thiazole ring of this compound is relatively inert to electrophilic attack, the substituents attached to it can be chemically modified. Such functional group interconversions provide a route to new derivatives without altering the thiazole ring itself. This is primarily achieved by first performing a nucleophilic substitution to introduce a new functional group, which can then be further transformed.

A key example of derivatization involves the oxidation of sulfur-containing functional groups. If the chlorine atom at C5 is first displaced by a sulfanyl (B85325) (thioether) nucleophile, such as sodium methanethiolate (B1210775) (NaSMe), the resulting 5-(methylsulfanyl)-4-tosyl-1,3-thiazole can undergo oxidation.

Research on a closely related analog, 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole, demonstrates this principle effectively. Chlorination of this compound afforded 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride researchgate.net. This transformation represents the oxidation of a sulfanyl group to a sulfonyl chloride, a derivative of a sulfonyl group. This indicates that the sulfur atom in the C5-substituent is susceptible to oxidation, providing a pathway to introduce a second sulfonyl-type group into the molecule. This sulfonyl chloride is itself a reactive electrophile, enabling further reactions with nucleophiles like amines to form sulfonamides researchgate.net.

The general transformation is depicted below:

| Starting Material (Conceptual) | Oxidizing Agent | Product (Conceptual) |

| 5-(Methylsulfanyl)-4-tosyl-1,3-thiazole | Chlorine (Cl₂) | 4-Tosyl-1,3-thiazole-5-sulfonyl chloride |

| 5-(Methylsulfanyl)-4-tosyl-1,3-thiazole | m-CPBA | 5-(Methylsulfonyl)-4-tosyl-1,3-thiazole |

This table illustrates potential oxidation reactions based on established chemical principles for similar thiazole systems.

Introduction of Diverse Substituents through Coupling Reactions

The presence of a halogen atom at the C5 position and a tosyl group at the C4 position of the 1,3-thiazole ring in this compound makes it a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the introduction of a wide array of substituents, enabling the synthesis of diverse libraries of thiazole derivatives. The chloro group at the C5 position is the primary site for substitution, acting as a leaving group in typical cross-coupling catalytic cycles.

Detailed research has demonstrated the utility of similar halo- and sulfonyl-substituted heterocycles in a range of coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. By analogy, this compound is expected to readily participate in these transformations to afford C-C, C-N, and C-O bond formations.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. For this compound, a Suzuki-Miyaura reaction with various aryl- or heteroaryl-boronic acids would yield the corresponding 5-aryl- or 5-heteroaryl-4-tosyl-1,3-thiazoles. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like sodium carbonate or potassium phosphate. The reaction generally exhibits good functional group tolerance. libretexts.orgyoutube.com

Sonogashira Coupling: To introduce alkynyl substituents at the C5 position, the Sonogashira coupling is employed. wikipedia.org This reaction involves the coupling of a terminal alkyne with the aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. This method allows for the synthesis of 5-alkynyl-4-tosyl-1,3-thiazoles, which are valuable intermediates for further transformations. organic-chemistry.org

Heck Reaction: The Heck reaction provides a means to introduce alkenyl substituents by coupling with an alkene. organic-chemistry.org This palladium-catalyzed reaction would yield 5-alkenyl-4-tosyl-1,3-thiazoles. The choice of catalyst, base, and reaction conditions can influence the stereoselectivity of the resulting double bond. mdpi.comprinceton.edulibretexts.org

Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is a powerful tool. libretexts.orgorganic-chemistry.org This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, anilines, and other N-heterocycles to form the corresponding 5-amino- or 5-N-heterocyclic-4-tosyl-1,3-thiazoles. nih.govrug.nl The selection of the appropriate palladium catalyst and phosphine (B1218219) ligand is crucial for achieving high yields and broad substrate scope.

The following table summarizes the expected outcomes of these coupling reactions with this compound based on established methodologies for similar heterocyclic systems.

| Coupling Reaction | Coupling Partner | Expected Product | Typical Catalyst/Reagents |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | 5-Aryl/Heteroaryl-4-tosyl-1,3-thiazole | Pd(PPh₃)₄, K₂CO₃ |

| Sonogashira | Terminal Alkyne | 5-Alkynyl-4-tosyl-1,3-thiazole | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Heck | Alkene | 5-Alkenyl-4-tosyl-1,3-thiazole | Pd(OAc)₂, P(o-tol)₃, Et₃N |

| Buchwald-Hartwig | Amine/Aniline (B41778) | 5-(Substituted-amino)-4-tosyl-1,3-thiazole | Pd₂(dba)₃, BINAP, NaOt-Bu |

Reaction Scope and Functional Group Compatibility

The utility of a synthetic building block is greatly determined by its reaction scope and compatibility with a diverse range of functional groups. While specific studies on this compound are not extensively detailed in the available literature, the functional group tolerance of the aforementioned palladium-catalyzed coupling reactions is well-established for a wide variety of heterocyclic substrates. This allows for a reliable prediction of the reaction scope for this particular compound.

Palladium-catalyzed cross-coupling reactions are known for their high degree of functional group tolerance, which is a significant advantage in the synthesis of complex molecules. frontiersin.orgnih.gov The mild reaction conditions typically employed in these transformations allow for the presence of various functional groups on the coupling partners without the need for protecting groups.

Functional Groups Tolerated in Coupling Partners:

Electron-donating and electron-withdrawing groups on aryl boronic acids, alkynes, alkenes, and amines are generally well-tolerated. This includes methoxy, methyl, nitro, cyano, and ester groups.

Sterically hindered substrates can often be successfully coupled, although they may require more active catalysts or longer reaction times. The use of bulky phosphine ligands on the palladium catalyst can facilitate reactions with sterically demanding partners.

Heterocyclic coupling partners , such as pyridines, furans, thiophenes, and indoles, are generally compatible, allowing for the synthesis of complex bi- and poly-heterocyclic systems. rsc.orgmdpi.com

Protic functional groups , such as alcohols and phenols, can sometimes be tolerated, particularly with the appropriate choice of base. In some cases, protection may be necessary to avoid side reactions.

The tosyl group at the C4 position of this compound is an electron-withdrawing group, which can influence the reactivity of the thiazole ring. This electronic effect can enhance the susceptibility of the C5-chloro group to oxidative addition to the palladium(0) catalyst, which is the initial step in most cross-coupling catalytic cycles. The tosyl group itself is generally stable under the conditions of palladium-catalyzed coupling reactions. nih.gov

The following table provides a general overview of the expected functional group compatibility in coupling reactions involving this compound, based on documented reactions with analogous compounds.

| Functional Group on Coupling Partner | Compatibility in Suzuki-Miyaura | Compatibility in Sonogashira | Compatibility in Heck | Compatibility in Buchwald-Hartwig |

| -OCH₃, -CH₃ | High | High | High | High |

| -NO₂, -CN | High | Moderate-High | High | Moderate-High |

| -CO₂R | High | High | High | High |

| -OH, -NH₂ (on aryl ring) | Moderate (may require protection) | Moderate (may require protection) | Moderate (may require protection) | Low (amine will react) |

| Halogens (Br, I) | High (can undergo further reaction) | High (can undergo further reaction) | High (can undergo further reaction) | High (can undergo further reaction) |

| Aldehydes, Ketones | Moderate-High | Moderate-High | Moderate-High | Moderate-High |

| Heterocycles | High | High | High | High |

This broad functional group tolerance makes this compound a valuable and versatile building block for the synthesis of a wide range of complex, functionalized thiazole derivatives for various applications in medicinal chemistry and materials science.

Structural Elucidation and Characterization Techniques in 4 Tosyl 5 Chloro 1,3 Thiazole Research

Spectroscopic Analysis Methods

Spectroscopic techniques are fundamental in the characterization of 4-Tosyl-5-chloro-1,3-thiazole, each offering unique insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic compounds. In the context of this compound and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm the molecular structure. nih.gov

¹H NMR spectra provide information about the chemical environment of hydrogen atoms within the molecule. For instance, in a study of N-(4-cyano-2-(p-tolyl)oxazol-5-yl)-N,4-dimethylbenzenesulfonamide, a related sulfonamide derivative, the ¹H NMR spectrum showed distinct signals for the aromatic protons of the tosyl group, as well as for the methyl groups. nih.gov Specifically, the signals at 7.74 ppm and 7.50 ppm were assigned to the protons of the p-tolyl group, while the singlet at 2.43 ppm corresponded to the methyl protons of the tosyl group. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In the same study, the ¹³C NMR spectrum displayed signals corresponding to the carbon atoms of the tosyl group at 145.59, 132.32, 130.42, and 127.79 ppm, with the methyl carbon appearing at 21.13 ppm. nih.gov

NMR is also crucial for studying tautomerism, a phenomenon where a compound exists in two or more interconvertible forms. For certain derivatives of 1,3-thiazole, NMR studies have been instrumental in identifying the predominant tautomeric form in solution, which can be influenced by the solvent and substituents. mdpi.comsemanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Data for a Sulfonamide Derivative

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | 7.74 (d, J=8.0 Hz) | Aromatic protons (tosyl group) | nih.gov |

| ¹H | 7.50 (d, J=8.0 Hz) | Aromatic protons (p-tolyl group) | nih.gov |

| ¹H | 2.43 (s) | Methyl protons (tosyl group) | nih.gov |

| ¹³C | 145.59, 132.32, 130.42, 127.79 | Aromatic carbons (tosyl group) | nih.gov |

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, FTIR analysis confirms the presence of key structural features. nih.gov The characteristic stretching vibrations of the sulfonyl group (SO₂) in the tosyl moiety typically appear in the regions of 1366-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). nih.gov For example, in the analysis of N-(4-cyano-2-(p-tolyl)oxazol-5-yl)-N,4-dimethylbenzenesulfonamide, these bands were observed at 1366 cm⁻¹ and 1158 cm⁻¹. nih.gov Other important vibrations include those for C=N and C=C bonds within the thiazole (B1198619) ring. nih.gov

Table 2: Key FTIR Absorption Bands for a Sulfonamide Derivative

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| SO₂ (asymmetric stretch) | 1366 | nih.gov |

| SO₂ (symmetric stretch) | 1158 | nih.gov |

| C=N | 1634 | nih.gov |

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and analyzing its fragmentation pattern, which can provide further structural information. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. mdpi.comsemanticscholar.org For example, the HRMS data for N-(4-hydroxy-2-(4-nitrophenyl)-1,3-thiazol-5-yl)benzamide showed a calculated mass of 340.0397 for the [M-H]⁻ ion, with the found mass being identical, thus confirming its molecular formula. mdpi.com The fragmentation patterns observed in the mass spectrum can also help to piece together the structure of the molecule. researchgate.net

X-ray Crystallographic Analysis for Definitive Structural Assignment

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netcardiff.ac.uk This technique has been used to confirm the molecular structures of various thiazole derivatives. nih.govcardiff.ac.uk The resulting crystal structure provides accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the compound's constitution and stereochemistry. For example, the structures of several newly synthesized heterocycles containing pyrazole, thiazole, and triazole moieties have been confirmed by X-ray crystallography. cardiff.ac.uk

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.). nih.govcardiff.ac.uk This data is crucial for confirming the purity and identity of a newly synthesized compound. The experimentally determined percentages of each element are compared with the theoretical values calculated from the proposed molecular formula. For instance, the elemental analysis of N-(4-cyano-2-(p-tolyl)oxazol-5-yl)-N,4-dimethylbenzenesulfonamide showed calculated percentages of C, 62.11; H, 4.66; N, 11.44; S, 8.73, which were in close agreement with the found values of C, 62.16; H, 4.60; N, 11.56; S, 8.88. nih.gov

Advanced Spectroscopic and Analytical Methodologies

In addition to the core techniques, advanced analytical methods may be employed for a more in-depth characterization of this compound and its derivatives. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal properties of the compound. Furthermore, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide more detailed information about the connectivity of atoms within the molecule.

Theoretical and Computational Investigations on 4 Tosyl 5 Chloro 1,3 Thiazole

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has been utilized to investigate the reaction mechanisms involving thiazole (B1198619) derivatives. For instance, DFT calculations have been employed to analyze the formation of 4,5-dihydro-3H-azepine and 4,5-dihydro-1,3-thiazole structures. researchgate.net These studies help in understanding the mechanistic pathways, such as the Michael-type addition followed by intramolecular SN2 substitution, which are crucial for the synthesis of complex heterocyclic systems. acs.org

In the context of synthesizing indolyl-1,3,4-thiadiazole amines, a plausible reaction mechanism was proposed based on experimental observations and further supported by DFT analysis. nih.gov The mechanism is believed to involve the formation of N-tosylhydrazones, which then react to form an iodonium (B1229267) ion intermediate, followed by the attack of a thiocyanate (B1210189) ion. nih.gov Similarly, DFT has been used to study the synthesis of pyrimidinone-linked thiazoles, where the calculations helped in understanding the reactivity of the synthesized compounds. nih.gov

Furthermore, DFT calculations have been instrumental in studying the synthesis of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, where the structure and molecular characteristics were confirmed through these theoretical methods. nanobioletters.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide valuable information about the electronic structure and reactivity of molecules like 4-Tosyl-5-chloro-1,3-thiazole. These calculations can determine parameters such as molecular orbital energies (HOMO and LUMO), dipole moment, and electron charge transfer, which are crucial for understanding the molecule's behavior in chemical reactions. researchgate.net

For various thiazole derivatives, quantum chemical calculations have been used to analyze Frontier Molecular Orbitals (FMOs) and other global reactive parameters. researchgate.net Techniques like Natural Bond Orbital (NBO) analysis help in understanding hyperconjugative interactions and the stability of the molecules. researchgate.net These computational approaches are also used to investigate noncovalent interactions within the crystal structure. researchgate.net

In the study of a reaction involving 2-bromomethyl-1,3-thiaselenole, quantum chemical calculations were essential in understanding a complex reaction pathway that proceeded at three different centers of seleniranium intermediates. mdpi.com These calculations, including the analysis of thermodynamic characteristics, were in good agreement with experimental data and helped optimize reaction conditions to achieve high yields of the desired products. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful tools to study the dynamic behavior and stability of molecules. For thiazole derivatives, MD simulations have been used to assess the stability of protein-ligand complexes, providing insights into their potential as therapeutic agents. nih.govnih.gov These simulations, often run for durations like 100 nanoseconds, can confirm the stability of docked complexes and help understand the thermodynamic properties of binding. mdpi.comfrontiersin.org

For example, MD simulations of thiazole-coumarin and thiazole-triazole conjugates targeting the Mpro and ACE2 receptors of SARS-CoV-2 confirmed the stability of the ligand-protein complexes, suggesting their potential as dual inhibitors. nih.gov Similarly, a 100 ns MD simulation was used to evaluate the binding stability of potential TGR5 agonists for the treatment of type 2 diabetes. frontiersin.org The stability of a thiazole derivative complexed with the SARS-CoV-2 target protease was also verified through a 100 ns MD simulation, highlighting the potential of these compounds for further development. mdpi.com

In Silico Exploration of Molecular Interactions (e.g., molecular docking with target enzymes/receptors)

In silico methods, particularly molecular docking, are widely used to explore the interactions between small molecules like this compound and biological targets such as enzymes and receptors. researchgate.net This technique is crucial in drug discovery for screening large libraries of compounds and predicting their binding affinities and modes. researchgate.net

For instance, a derivative, N-Benzyl-5-chloro-4-tosylthiazole-2-sulfonamide, was identified as a promising antiviral agent against human cytomegalovirus (HCMV). nih.gov Molecular docking studies of this compound with the HCMV DNA polymerase showed a calculated binding energy of -7.8 kcal/mol. nih.gov

Molecular docking has also been employed to study thiazole derivatives as potential inhibitors for various other targets. Thiazole compounds have been docked with the SARS-CoV-2 main protease (Mpro), with some derivatives showing high docking scores, indicating strong potential inhibitory activity. mdpi.com In another study, thiazole derivatives were investigated as potential inhibitors of the LasR protein in Pseudomonas aeruginosa, a target for quorum sensing inhibition. nih.gov The docking studies help in understanding the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. mdpi.com

The following table summarizes the results of a molecular docking study of a thiazole derivative against a specific biological target.

| Compound | Target | Binding Energy (kcal/mol) |

| N-Benzyl-5-chloro-4-tosylthiazole-2-sulfonamide | HCMV DNA Polymerase | -7.8 nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

Applications in Organic Synthesis and Advanced Materials Science

4-Tosyl-5-chloro-1,3-thiazole as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of both an electron-withdrawing tosyl group and a labile chlorine atom makes this compound and its analogues pronounced electrophilic substrates. pleiades.onlineresearchgate.net The chlorine atom at the C5 position is particularly susceptible to nucleophilic substitution, a characteristic that chemists have exploited for the construction of more complex molecular architectures. researchgate.netbioorganica.com.uaresearchgate.net This reactivity allows for the regioselective introduction of various functional groups onto the thiazole (B1198619) ring. researchgate.net

The compound serves as an excellent precursor for a diverse array of other thiazole derivatives. The labile chlorine atom at the C5 position can be readily displaced by a range of N-, O-, and S-nucleophiles, leading to the formation of new, functionally rich thiazoles. bioorganica.com.ua For instance, reactions of 2-phenyl-4-tosyl-5-chloro-1,3-thiazole with nucleophiles like p-tolylsulfanyl, piperazine, and various amines proceed smoothly to yield the corresponding 5-substituted thiazole products. bioorganica.com.ua This reactivity is crucial for building libraries of thiazole-containing compounds for various applications, including medicinal chemistry. bioorganica.com.uaresearchgate.net

This building block approach is instrumental in the synthesis of fused heterocyclic systems. A notable example is the synthesis of the 2H-thiazolo[4,5-d] pleiades.onlineresearchgate.netpleiades.onlinetriazole (ThTz) ring system, an unprecedented [5-5]-fused heteroaromatic scaffold. nih.gov The synthesis and functionalization of this novel system rely on a sulfonylated thiazole precursor, where the sulfone group acts as a versatile reactive handle, demonstrating the power of such building blocks in accessing new chemical space. nih.gov The diazotization of substituted 4-amino-5-cyano-1,3-thiazoles can also lead to the formation of 4-chloro researchgate.netpleiades.onlinethiazolo[4,5-d] pleiades.onlineresearchgate.netpleiades.onlinetriazines, further highlighting the utility of functionalized thiazoles as precursors to complex fused systems. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions with 2-Phenyl-4-tosyl-5-chloro-1,3-thiazole Data sourced from anticancer evaluation studies of substituted 1,3-thiazoles. bioorganica.com.ua

| Nucleophile | Resulting Functional Group at C5 |

| p-Tolylsulfanyl | -S-C₆H₄-CH₃ |

| 4-Chlorothiophenol | -S-C₆H₄-Cl |

| Piperazine | -N(CH₂CH₂)₂NH |

| Morpholine | -N(CH₂CH₂)₂O |

| Benzylamine | -NHCH₂C₆H₅ |

The functional groups present on this compound strongly suggest its potential as a substrate in transition metal-catalyzed cross-coupling reactions. While direct studies on the title compound are not prevalent, extensive research on analogous structures provides a strong basis for this application. For example, 4-tosylcoumarins and 4-tosyl-2(5H)-furanones have been successfully employed as substrates in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. ysu.amresearchgate.net In these cases, the tosylate group serves as an effective leaving group, facilitating the formation of a new carbon-carbon bond. researchgate.net This protocol illustrates that a tosyl group can activate a heterocyclic core for palladium-catalyzed reactions. researchgate.net

Furthermore, the chlorine atom at the C5 position also represents a classic handle for cross-coupling reactions. Site-selective cross-coupling of polyhalogenated heteroarenes is a well-established strategy for molecular construction. nih.gov The presence of both a tosyl group and a chlorine atom on the same thiazole ring could potentially allow for sequential, site-selective cross-coupling reactions under different catalytic conditions, making it a highly versatile reagent for assembling complex aryl- or heteroaryl-substituted thiazoles. The utility of sulfone-tagged heterocycles in metal-catalyzed couplings has been demonstrated in the functionalization of the 2H-thiazolo[4,5-d] pleiades.onlineresearchgate.netpleiades.onlinetriazole system. nih.gov

Development of Novel Synthetic Pathways Utilizing the Compound

Research has led to the development of specific synthetic routes for accessing this compound derivatives. One key method involves the reaction of 1-R-3-Tosyl-1,4,4-trichloro-2-aza-1,3-butadienes with thiourea (B124793), which directly yields 2-R-4-tosyl-5-chloro-1,3-thiazoles. bioorganica.com.ua This pathway provides a direct and efficient entry into this class of compounds.

Another significant synthetic advancement is the synthesis of this compound-2-carbonitrile from 1-tosyl-2,2-dichloroethenyl isothiocyanate and sodium cyanide. pleiades.onlineresearchgate.net The resulting trifunctional thiazole, containing a nitrile group, a tosyl residue, and a chlorine atom, is a highly electrophilic substrate. pleiades.online The subsequent reactions of this derivative with various nucleophiles depend significantly on the nature of the nucleophile, allowing for the regioselective synthesis of a series of previously unknown trifunctional thiazoles. pleiades.online These developed pathways are crucial as they make the core scaffold readily available for further derivatization and application.

Role in the Design of Scaffolds for Advanced Material Development (e.g., ferroelectric displays, photographic sensitizers, fluorophores)

The inherent properties of the thiazole ring make it an attractive component in the design of advanced materials. kuey.net Its aromaticity, electron-rich nature, and ability to participate in extended π-conjugated systems are key features exploited in materials science.

Ferroelectric Displays: Thiazole derivatives have been incorporated into liquid crystal structures. researchgate.net Certain smectic liquid crystal phases are known to exhibit ferroelectric properties, which are the basis for ferroelectric liquid crystal displays (FLCDs). researchgate.net The development of organic materials with properties like ferroelectricity is an active area of research, and heterocyclic scaffolds such as thiazole are valuable components in designing molecules with the potential for such applications. mdpi.com

Photographic Sensitizers: Thiazole-based compounds have a historical and ongoing role in photographic technology. Thiazole derivatives, such as those in the thiazole orange family of cyanine (B1664457) dyes, are used as spectral sensitizers in silver halide photographic emulsions. bu.edu.eg These dyes adsorb to the surface of silver halide crystals and transfer energy from absorbed light, allowing the film to respond to colors of light to which it would otherwise be insensitive. Additionally, compounds like benzothiazolium salts and other thiazole derivatives are used as antifoggants and stabilizers in photographic materials. google.com

Fluorophores: The thiazole core is a key structural element in various fluorophores. researchgate.netchim.it One of the most famous examples of a thiazole-containing natural product is luciferin, the compound responsible for the bioluminescence in fireflies. chim.it Synthetic thiazole derivatives are widely explored for their fluorescent properties. By modifying the substituents on the thiazole ring, chemists can tune the photophysical properties, such as absorption and emission wavelengths, to create novel fluorescent dyes and probes for applications in bio-imaging and materials science. chim.it

Table 2: Applications of Thiazole Scaffolds in Advanced Materials

| Application Area | Role of Thiazole Scaffold | Supporting Evidence |

| Ferroelectric Displays | Core component of liquid crystal molecules that can form ferroelectric phases. | Thiazole units are used in smectogenic liquid crystals. researchgate.net |

| Photographic Sensitizers | Forms the basis of cyanine dyes used to sensitize silver halide emulsions to light. | Thiazole and benzothiazolium salts are used as sensitizers and stabilizers. bu.edu.eggoogle.com |

| Fluorophores | Acts as the core chromophore in fluorescent molecules. | The thiazole ring is a key component in natural and synthetic fluorophores. researchgate.netchim.it |

Investigation of Molecular Interactions with Biological Systems

Utility as a Scaffold for Bioactive Compound Development

The 4-tosyl-5-chloro-1,3-thiazole scaffold is a key intermediate in the synthesis of complex, multi-functionalized molecules. The chlorine atom at the C5 position is particularly reactive and susceptible to nucleophilic substitution, allowing for the introduction of diverse chemical moieties. researchgate.net This reactivity is the foundation of its utility in building libraries of compounds for screening against biological targets.

The thiazole (B1198619) nucleus is a core component of several approved kinase inhibitor drugs, such as dasatinib (B193332) and dabrafenib. nih.gov Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer, making them a prime target for drug development. ed.ac.ukacs.org The functional versatility of the thiazole ring makes it an ideal scaffold for designing potent and selective kinase inhibitors. rsc.org

Derivatives of 4-tosyl-1,3-thiazole are instrumental in synthesizing trisubstituted 1,3-thiazoles, which can be further elaborated into complex kinase inhibitors. researchgate.net For instance, research into dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two key kinases in cancer progression, has utilized thiazole-based scaffolds. nih.gov In one study, a series of 2,3,4-trisubstituted thiazoles were synthesized and evaluated for their antiproliferative activity. The results indicated that the nature of the substituent on the thiazole ring significantly influences inhibitory potency against these kinases. nih.gov

Similarly, the 4-(thiazol-5-yl)pyrimidine scaffold is a well-established pharmacophore for targeting Cyclin-Dependent Kinases (CDKs), particularly CDK9. acs.orgacs.org Structure-activity relationship (SAR) studies have shown that substituents at the C5-position of the pyrimidine (B1678525) core and on the thiazole ring are crucial for both potency and selectivity. acs.org For example, introducing specific groups can enhance binding to the ATP pocket of CDK9 while reducing affinity for other kinases like CDK2, thereby improving the selectivity profile. acs.orgacs.org

Table 1: Antiproliferative Activity and Kinase Inhibition of Selected Thiazole Derivatives

| Compound ID | Modifications on Thiazole Scaffold | GI₅₀ (nM)¹ | EGFR IC₅₀ (nM)¹ | BRAFV600E IC₅₀ (nM)¹ |

|---|---|---|---|---|

| 3f | 2,4-di-NO₂-C₆H₃ and p-F-C₆H₄ groups | 37 | 45 | 68 |

| 3g | p-CH₃-C₆H₄-SO₂ and p-Cl-C₆H₄ groups | 60 | 185 | 210 |

| 3h | p-CH₃-C₆H₄-SO₂ and p-F-C₆H₄ groups | 65 | 201 | 224 |

| 3i | p-CH₃-C₆H₄-SO₂ and CH₂CH₃ groups | 86 | 243 | 265 |

| Erlotinib | Reference Drug | 33 | 80 | >1000 |

¹Data sourced from a study on EGFR/BRAF V600E dual inhibitors. nih.gov

The reactivity of the this compound scaffold extends its utility beyond kinase inhibitors to the development of modulators for a wide range of other enzymes. The labile chlorine at C5 can react with various nucleophiles, and derivatives like 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride can react with amines to form sulfonamides, creating new avenues for enzyme-targeted compounds. researchgate.net

Thiazole derivatives have been investigated as inhibitors of several enzyme classes:

Cholinesterases: Inspired by the drug Acotiamide, a 1,3-thiazole derivative that inhibits acetylcholinesterase, researchers have explored other thiazole structures for activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). academie-sciences.fr

Protein Tyrosine Phosphatase 1B (PTP1B): Thiazolidinone derivatives have been synthesized and shown to act as mixed-type or non-competitive inhibitors of PTP1B, an enzyme implicated in diabetes and obesity. nih.gov

Dihydrofolate Reductase (DHFR): Thiazole-1,3,5-triazine derivatives have been identified as potential anti-malarial agents that target the DHFR enzyme in Plasmodium falciparum. nih.gov

The ability to readily functionalize the thiazole core allows for the systematic modification of the molecule's properties to achieve desired interactions with the active or allosteric sites of target enzymes.

Molecular Mechanism Studies of Interactions with Specific Biomolecules (e.g., DNA polymerase, tubulin polymerization)

Detailed mechanistic studies have revealed how thiazole-based compounds interact with specific biomolecules to exert their biological effects.

Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. semanticscholar.org Several classes of thiazole derivatives have been developed as inhibitors of tubulin polymerization. nih.govacs.org These compounds typically function by binding to the colchicine (B1669291) binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death). acs.orgnih.gov For example, a series of 2-aryl/heteroaryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles were found to be potent inhibitors of tubulin polymerization, causing cell cycle arrest and apoptosis in cancer cell lines. researchgate.net

DNA Polymerase: Viral DNA polymerase is a crucial enzyme for the replication of viruses like human cytomegalovirus (HCMV). Thiazole and oxazole (B20620) derivatives have been designed and synthesized as potential antiviral agents targeting this enzyme. nih.gov Molecular docking studies of active compounds into the HCMV DNA polymerase active site have helped to elucidate the binding mechanism. These studies show that the ligands are stabilized through a network of hydrogen bonds and hydrophobic interactions with key amino acid residues, such as Lys60, Ile135, and Arg137, thereby inhibiting the enzyme's function. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level (for enzyme inhibition or receptor binding)

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into effective drugs. By systematically altering the chemical structure of a thiazole-based scaffold and measuring the corresponding changes in biological activity, researchers can identify the key molecular features required for potent and selective target engagement.

For the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine class of CDK9 inhibitors, extensive SAR studies have been conducted. acs.org It was found that bulky substituents on the aniline (B41778) moiety were important for potency. Furthermore, modifications at the C5-position of the pyrimidine core were critical for achieving selectivity for CDK9 over the closely related CDK2. acs.orgacs.org The introduction of a cyano or halogen group at this position, combined with specific substitutions on the aniline ring, resulted in compounds with low nanomolar potency for CDK9 and over 80-fold selectivity against CDK2. acs.org

Table 2: SAR of C5-Substituted 4-(Thiazol-5-yl)pyrimidines as CDK Inhibitors

| Compound ID | Pyrimidine C5-Substituent (R') | Aniline C4-Substituent (R) | CDK9/CycT1 Kᵢ (nM) | CDK2/CycA Kᵢ (nM) | Selectivity (CDK2/CDK9) |

|---|---|---|---|---|---|

| 12u | -CN | -morpholine | 7 | 580 | 83 |

| 12v | -Cl | -morpholine | 10 | 450 | 45 |

| 12w | -Br | -morpholine | 11 | 380 | 35 |

| 12x | -F | -morpholine | 21 | 860 | 41 |

Data sourced from a study on selective CDK9 inhibitors. acs.org

In the context of dopamine (B1211576) receptor ligands, SAR studies on a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives revealed that the substituent on the pyrrolidinyl group plays an important role in affinity for D₂, D₃, and D₄ receptors. acs.org Similarly, for dual EGFR/BRAFV600E inhibitors, replacing a 2,4-dinitrophenyl group with a p-toluenesulfonyl (tosyl) group on the thiazole scaffold led to a significant decrease in antiproliferative activity, demonstrating the profound impact of this moiety on the compound's biological action. nih.gov These studies underscore the importance of fine-tuning the electronic and steric properties of the substituents on the thiazole scaffold to achieve optimal interaction with the intended biological target.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Tosyl-5-chloro-1,3-thiazole, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 5-chloro-1,3-thiazole derivatives (e.g., 5-(bromomethyl)-2-chloro-1,3-thiazole ) as precursors.

- Step 2 : Tosylation (introduction of tosyl group) typically involves reacting the thiazole with p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (TEA) or pyridine to scavenge HCl .

- Optimization : Use PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst at 70–80°C for 1 hour to improve yield and reduce side reactions . Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Workflow :

- Melting Point : Compare observed values with literature data (e.g., derivatives like 2-phenyl-1,3-thiazole-4-carboxylic acid ).

- Spectroscopy : Use IR to confirm sulfonate (S=O stretch at ~1170–1200 cm⁻¹) and thiazole (C=N stretch at ~1600 cm⁻¹) groups .

- NMR : Analyze H and C NMR for characteristic peaks (e.g., aromatic protons at δ 7.2–8.0 ppm, tosyl methyl at δ 2.4 ppm) .

- Elemental Analysis : Verify calculated vs. experimental C, H, N, S, and Cl percentages (deviation <0.4%) .

Q. What solvents and catalysts are most effective for functionalizing the thiazole ring in this compound?

- Key Insights :

- Solvents : Ethanol (for reflux), DCM/THF (for low-temperature reactions), and PEG-400 (for eco-friendly conditions) .

- Catalysts : Use glacial acetic acid for condensation reactions or Bleaching Earth Clay for heterocyclic coupling .

- Challenges : Avoid protic solvents if nucleophilic substitution is intended at the 5-chloro position.

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Reference poses from studies on 4-benzyl-1,3-thiazole derivatives .

- QSAR : Correlate electronic parameters (Hammett σ) and steric effects (Taft constants) with bioactivity data from analogous compounds .

- Validation : Compare in silico IC₅₀ values with in vitro assays (e.g., enzyme inhibition ).

Q. How should researchers address contradictory spectral data in thiazole derivatives (e.g., unexpected downfield shifts in H NMR)?

- Troubleshooting :

- Check Solvent Effects : Deuterated DMSO may cause peak broadening; use CDCl₃ instead .

- Impurity Analysis : Run HPLC (C18 column, acetonitrile/water gradient) to detect unreacted tosyl chloride or byproducts .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures, as done for tetrazole-thiazole hybrids .

Q. What strategies enhance the stability of this compound under physiological conditions for drug delivery?

- Approaches :

- Prodrug Design : Mask the sulfonate group with enzymatically cleavable moieties (e.g., ester linkages) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability, as demonstrated for thiazole-based antivirals .

- Accelerated Stability Testing : Expose compounds to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 48 hours; monitor degradation via LC-MS .

Q. How can halogen-dance reactions modify the 5-chloro position of this compound?

- Advanced Synthesis :

- Lithiation : Treat with lithium diisopropylamide (LDA) at −78°C in THF to generate a lithio-intermediate, then react with electrophiles (e.g., DMF for formylation) .

- Halogen Exchange : Use CuBr or NaI in acetonitrile to replace Cl with Br or I .

- Caution : Halogen dance may lead to positional isomerism; validate products via C NMR and HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.